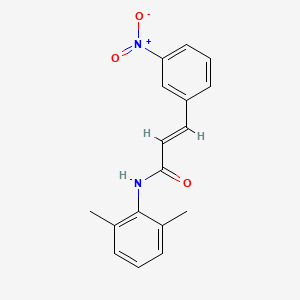![molecular formula C13H11Cl2NOS B5764584 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCP, and it belongs to the class of pyrrolidine derivatives. The synthesis method of DCP is complex and requires expertise in organic chemistry.
Mécanisme D'action
The mechanism of action of DCP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that DCP inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, DCP has been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
DCP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DCP inhibits the growth and proliferation of cancer cells, and induces apoptosis, or programmed cell death. Additionally, DCP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCP in lab experiments is its potential for the development of new drugs. DCP has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, DCP has been studied for its potential use as an anti-inflammatory agent. However, one of the limitations of using DCP in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.
Orientations Futures
There are several future directions for the study of DCP. One potential direction is the development of new drugs based on the structure of DCP. Additionally, further studies are needed to fully understand the mechanism of action of DCP and its potential applications in the treatment of cancer and inflammation. Furthermore, studies are needed to determine the toxicity and safety of DCP in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, the study of DCP has the potential to lead to the development of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis method of DCP involves several steps, including the reaction of 2-bromo-3,6-dichlorobenzothiophene with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with an acid chloride. The final product is obtained after purification using column chromatography. This synthesis method requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
DCP has potential applications in various fields of scientific research. One of the main areas of research is the development of new drugs. DCP has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. Additionally, DCP has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-8-3-4-9-10(7-8)18-12(11(9)15)13(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYLDIJOBKNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)



![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)
